molecular formula C21H17F3N4O2 B2797005 6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2199114-22-0

6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2797005
CAS RN: 2199114-22-0
M. Wt: 414.388
InChI Key: LFJHXQXAGXWKGE-UHFFFAOYSA-N
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Description

6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H17F3N4O2 and its molecular weight is 414.388. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interactions

6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one and its derivatives show a broad spectrum of molecular interactions. Research indicates their potential in the synthesis of novel compounds with significant pharmaceutical applications. For example, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, exhibiting antimicrobial and antioxidant activity. This study also involved in silico molecular docking screenings, revealing moderate to good binding energies of the ligands on the target protein GlcN-6-P synthase (Flefel et al., 2018).

Antidepressant and Nootropic Potential

The compound's derivatives are also explored for potential antidepressant and nootropic effects. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides, discovering that some compounds exhibited significant antidepressant and nootropic activities in dose-dependent manners (Thomas et al., 2016).

Bioactive Heterocyclic Compounds

Moreover, the versatility of this chemical structure is evident in its use for synthesizing bioactive heterocyclic compounds. For instance, Khadem et al. (1989) synthesized nitrogen-bridged purine-like C-nucleosides from ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate, leading to compounds with potential biological activities (Khadem et al., 1989).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c22-21(23,24)17-4-2-1-3-16(17)20(30)27-11-14(12-27)13-28-19(29)6-5-18(26-28)15-7-9-25-10-8-15/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJHXQXAGXWKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)CN3C(=O)C=CC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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